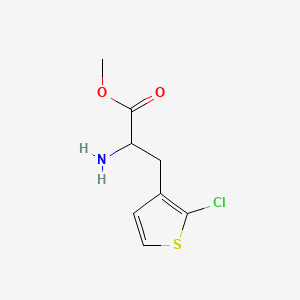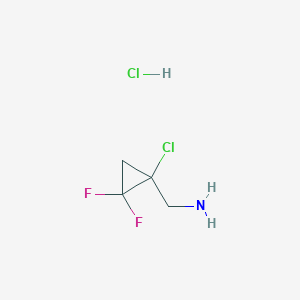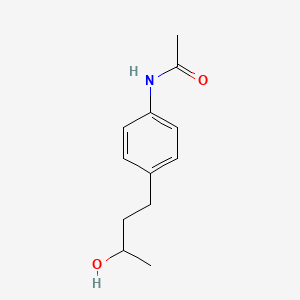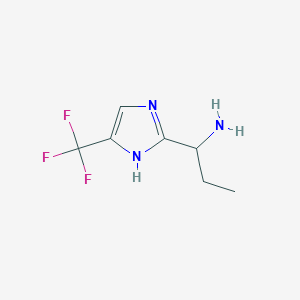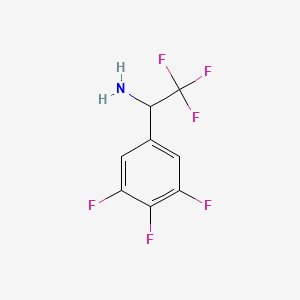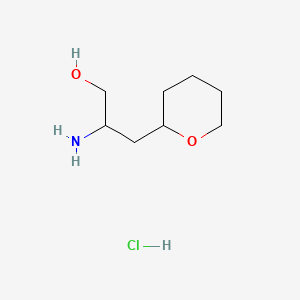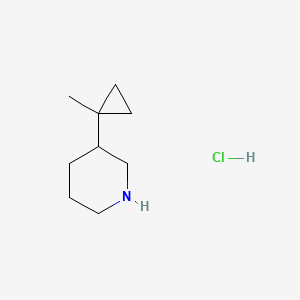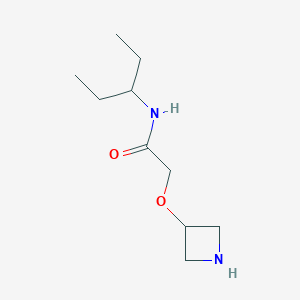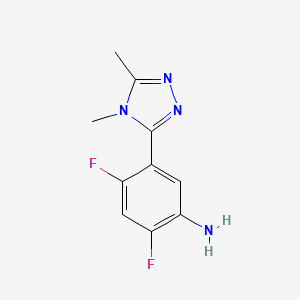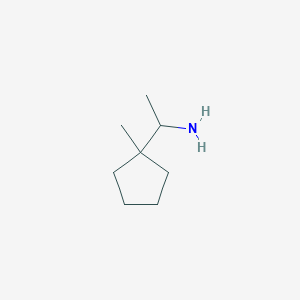
1-(1-Methylcyclopentyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-methylcyclopentyl)ethan-1-amine is an organic compound with the molecular formula C8H17N. It features a cyclopentane ring substituted with a methyl group and an ethanamine chain. This compound is part of the amine family, which is characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-methylcyclopentyl)ethan-1-amine can be synthesized through various methods. One common approach is the reductive amination of 1-methylcyclopentanone with ethylamine. This reaction typically involves the use of a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In industrial settings, the synthesis of 1-(1-methylcyclopentyl)ethan-1-amine may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(1-methylcyclopentyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used in the presence of a base to form amides or sulfonamides.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides or sulfonamides.
Scientific Research Applications
1-(1-methylcyclopentyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of neurotransmitter analogs.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(1-methylcyclopentyl)ethan-1-amine involves its interaction with various molecular targets. As an amine, it can act as a ligand for receptors or enzymes, modulating their activity. The compound may also participate in signaling pathways by forming imine or enamine intermediates, which can further react with other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: Similar structure but lacks the methyl group on the cyclopentane ring.
1-(1-methylcyclohexyl)ethan-1-amine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
2-(1-methylcyclopentyl)ethan-1-amine: Similar structure but with the amine group positioned differently on the ethanamine chain.
Uniqueness
1-(1-methylcyclopentyl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the cyclopentane ring can affect the compound’s steric and electronic properties, making it distinct from other similar amines .
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
1-(1-methylcyclopentyl)ethanamine |
InChI |
InChI=1S/C8H17N/c1-7(9)8(2)5-3-4-6-8/h7H,3-6,9H2,1-2H3 |
InChI Key |
AQYVIQWTSBBRFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCCC1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13526733.png)
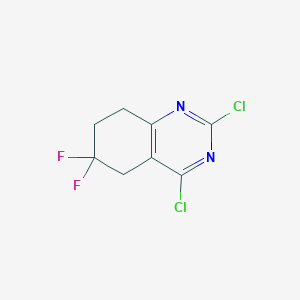
![2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13526748.png)
![[(2R)-3,3-dimethyloxiran-2-yl]methanol](/img/structure/B13526754.png)
